6-hydroxy-1H,2H,3H,4H,9H-pyrido[3,4-b]indole-3-carboxylic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
6-hydroxy-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3/c15-6-1-2-9-7(3-6)8-4-10(12(16)17)13-5-11(8)14-9/h1-3,10,13-15H,4-5H2,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYSJXVJOZSYXFJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NCC2=C1C3=C(N2)C=CC(=C3)O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301157075 | |
| Record name | 2,3,4,9-Tetrahydro-6-hydroxy-1H-pyrido[3,4-b]indole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301157075 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
82637-88-5 | |
| Record name | 2,3,4,9-Tetrahydro-6-hydroxy-1H-pyrido[3,4-b]indole-3-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=82637-88-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3,4,9-Tetrahydro-6-hydroxy-1H-pyrido[3,4-b]indole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301157075 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-hydroxy-1H,2H,3H,4H,9H-pyrido[3,4-b]indole-3-carboxylic acid typically involves multi-step organic reactions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with cyclohexanone in the presence of an acid catalyst such as methanesulfonic acid under reflux conditions . This reaction yields the tricyclic indole intermediate, which can be further modified to introduce the hydroxy and carboxylic acid groups.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the synthetic routes used in laboratory settings. These methods often include the use of high-throughput reactors, continuous flow systems, and advanced purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
6-hydroxy-1H,2H,3H,4H,9H-pyrido[3,4-b]indole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The hydroxy and carboxylic acid groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone, while reduction of the carboxylic acid group can produce an alcohol.
Scientific Research Applications
6-hydroxy-1H,2H,3H,4H,9H-pyrido[3,4-b]indole-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-hydroxy-1H,2H,3H,4H,9H-pyrido[3,4-b]indole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The hydroxy and carboxylic acid groups play a crucial role in its binding to enzymes and receptors, modulating their activity. This compound can inhibit or activate various biochemical pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Substitution Patterns
- Position 6 Hydroxylation : The target compound’s C6 hydroxyl group distinguishes it from most analogues, which lack oxygenated substituents at this position. This group may enhance solubility and hydrogen-bonding capacity, influencing receptor binding .
- N9 Substitution : Compounds like 9-methyl-1-phenyl-9H-pyrido[3,4-b]indole-3-carboxylic acid feature alkyl or aryl groups at N9, which stabilize the tetrahydropyridine ring and modulate lipophilicity .
- C1 Modifications : Derivatives such as HME-βC-3-COOH and HET-βC-3-COOH bear hydroxymethyl or hydroxyethyl groups at C1, likely altering steric and electronic properties compared to the unsubstituted parent structure .
Biological Activity
Overview
6-Hydroxy-1H,2H,3H,4H,9H-pyrido[3,4-b]indole-3-carboxylic acid is a heterocyclic compound that belongs to the indole derivatives class. Its unique structure features both hydroxy and carboxylic acid groups on the indole ring, which contribute to its diverse biological activities. This article explores the compound's mechanisms of action, biological effects, and potential therapeutic applications.
Chemical Structure and Properties
Chemical Formula: C₁₂H₁₂N₂O₃
CAS Number: 82637-88-5
IUPAC Name: 6-hydroxy-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid
The compound's structure is characterized by a pyridoindole core with significant functional groups that enhance its reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The hydroxy and carboxylic acid groups facilitate binding to specific enzymes and receptors, modulating their activity. This modulation can lead to inhibition or activation of several biochemical pathways.
Antifungal Activity
Research has demonstrated that derivatives of β-carboline compounds exhibit significant antifungal properties. In vitro studies have shown that various pyridoindole derivatives can inhibit the growth of phytopathogenic fungi such as Fusarium oxysporum and Rhizoctonia solani. For instance:
| Compound | Activity Against Fungi | Observations |
|---|---|---|
| F1 | High | Effective against multiple strains |
| F2 | Moderate | Limited efficacy compared to F1 |
| F16 | Excellent | Strong activity against O. citriaurantii |
These findings suggest that this compound may possess similar antifungal properties due to its structural similarities with effective derivatives .
Anticancer Activity
The compound has also been investigated for its anticancer properties. Studies indicate that it can inhibit the proliferation of various cancer cell lines. For example:
- Inhibition of A549 Lung Cancer Cells: The compound showed moderate inhibition rates in cell viability assays.
| Compound | Cell Line | Inhibition Percentage |
|---|---|---|
| 6-Hydroxy-Pyridoindole | A549 (Lung) | 25.81% |
| Control | A549 (Lung) | 10% |
This suggests a potential role in cancer therapy by targeting specific pathways involved in tumor growth .
Neuroprotective Effects
Preliminary studies have indicated that compounds similar to this compound may exhibit neuroprotective effects. These effects are hypothesized to arise from their antioxidant properties and ability to modulate neurotransmitter systems.
Case Studies
-
Fungicidal Activity Evaluation:
A series of β-carboline derivatives were synthesized and tested for their antifungal activity against various plant pathogens. The study found that modifications in the chemical structure significantly influenced their efficacy . -
Anticancer Research:
In a study evaluating the anti-lung cancer properties of indole derivatives, it was found that certain compounds exhibited substantial inhibition against A549 cells. The results highlighted the potential therapeutic applications of these compounds in oncology .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 6-hydroxy-1H,2H,3H,4H,9H-pyrido[3,4-b]indole-3-carboxylic acid, and how can purity be maximized?
- Methodology : Start with the hydrogenolysis of benzyl-protected intermediates using Pd/C under H₂ atmosphere (e.g., 5.0 mmol scale, 48-hour reaction time at room temperature). Monitor reaction progress via TLC or HPLC. Purify via column chromatography (silica gel, gradient elution with CH₂Cl₂/MeOH) and confirm purity (>95%) using HPLC with UV detection at 254 nm . Adjust catalyst loading (e.g., 5–10% Pd/C) and solvent ratios (methanol/dioxane) to optimize yield.
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodology : Use a combination of ¹H/¹³C NMR (in DMSO-d₆ or CDCl₃) to confirm the indole scaffold and substituent positions. Assign peaks using 2D NMR (COSY, HSQC) to resolve overlapping signals. IR spectroscopy can verify carboxylic acid (-COOH) and hydroxyl (-OH) functional groups (stretching bands ~2500–3300 cm⁻¹ and ~1680 cm⁻¹, respectively). High-resolution mass spectrometry (HRMS) ensures molecular formula accuracy .
Q. How does pH affect the stability of the compound in aqueous solutions?
- Methodology : Prepare buffered solutions (pH 2–12) and incubate the compound at 25°C. Monitor degradation via UV-Vis spectroscopy at λ_max (~290 nm for indole derivatives). Use HPLC to quantify stability, noting rapid decomposition in strongly acidic (pH <3) or alkaline (pH >10) conditions due to hydrolysis of the carboxylic acid group .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activity data (e.g., CYP1A1 inhibition vs. activation)?
- Methodology : Conduct dose-response assays in multiple cell lines (e.g., HepG2, primary hepatocytes) to assess concentration-dependent effects. Use siRNA knockdown or AHR (aryl hydrocarbon receptor) antagonists to confirm target specificity. Compare results with structurally related β-carbolines (e.g., 1-(1H-indol-3-yl)-9H-pyrido[3,4-b]indole) to identify structure-activity relationships (SARs) .
Q. How can computational modeling predict interactions with enzymatic targets like monoamine oxidases (MAOs)?
- Methodology : Perform molecular docking (AutoDock Vina or Schrödinger Suite) using crystal structures of MAO-A/B (PDB IDs: 2Z5X, 2V5Z). Focus on the indole-carboxylic acid moiety’s binding affinity to the flavin adenine dinucleotide (FAD) cofactor. Validate predictions with in vitro enzyme inhibition assays (IC₅₀ determination) and kinetic studies (Lineweaver-Burk plots) .
Q. What experimental designs mitigate off-target effects in neuropharmacological studies?
- Methodology : Use CRISPR/Cas9-edited neuronal cell lines (e.g., SH-SY5Y) lacking specific receptors (e.g., serotonin 5-HT₂A). Pair with radioligand binding assays (³H-ketanserin for 5-HT₂A) to quantify selectivity. Include positive controls (e.g., harmine for MAO-A) and negative controls (vehicle-only) to isolate compound-specific effects .
Q. How do substituent modifications (e.g., halogenation at position 6) alter pharmacokinetic properties?
- Methodology : Synthesize analogs (e.g., 6-chloro or 6-fluoro derivatives) via electrophilic substitution. Assess logP (shake-flask method) and aqueous solubility (nephelometry). Perform in vitro ADME studies: metabolic stability (human liver microsomes), plasma protein binding (equilibrium dialysis), and Caco-2 permeability assays. Corrogate data with in vivo bioavailability studies in rodent models .
Methodological Notes
- Data Validation : Cross-reference melting points (mp 256–259°C for indole-6-carboxylic acid derivatives) and spectral data with published standards .
- Contradiction Analysis : Use meta-analysis frameworks (e.g., RevMan) to statistically reconcile conflicting biological results, accounting for variables like cell type, assay conditions, and compound purity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
